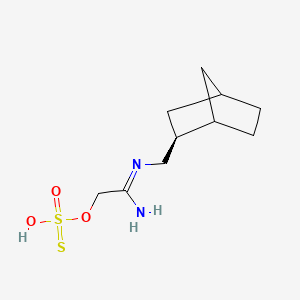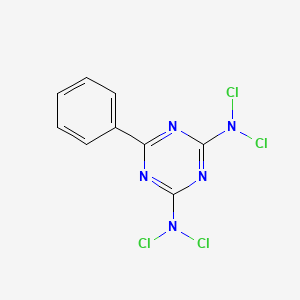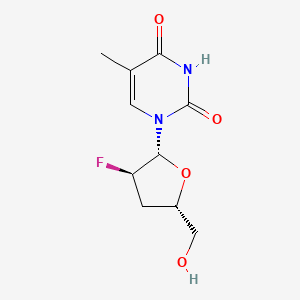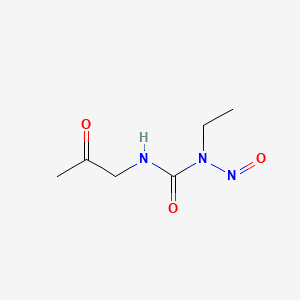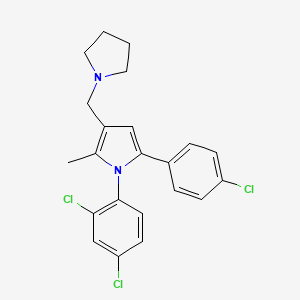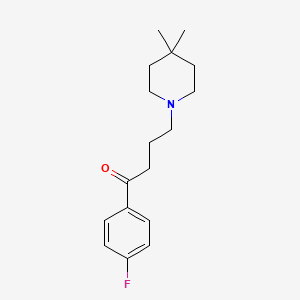
Butyrophenone, 4-(4,4-dimethylpiperidino)-4'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- is a synthetic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The presence of the 4,4-dimethylpiperidino group and the fluorine atom in the structure enhances its pharmacological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- typically involves the following steps:
Formation of the Butyrophenone Core: The butyrophenone core can be synthesized through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4,4-Dimethylpiperidino Group: The 4,4-dimethylpiperidino group is introduced via nucleophilic substitution reactions. This involves reacting the butyrophenone core with 4,4-dimethylpiperidine under basic conditions.
Fluorination: The final step involves the introduction of the fluorine atom at the para position of the phenyl ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its structural similarity to other butyrophenones.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors, particularly dopamine receptors.
Chemical Biology: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the receptors and thereby modulating neurotransmitter activity. This action is crucial for its potential antipsychotic effects, as it helps in reducing symptoms of psychosis by balancing dopamine levels.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Known for its use in anesthesia and as an antiemetic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- is unique due to the presence of the 4,4-dimethylpiperidino group and the fluorine atom, which enhance its pharmacological profile. These modifications can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to other butyrophenones.
Properties
CAS No. |
5536-41-4 |
|---|---|
Molecular Formula |
C17H24FNO |
Molecular Weight |
277.38 g/mol |
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C17H24FNO/c1-17(2)9-12-19(13-10-17)11-3-4-16(20)14-5-7-15(18)8-6-14/h5-8H,3-4,9-13H2,1-2H3 |
InChI Key |
GPJQPJAYHQOIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
